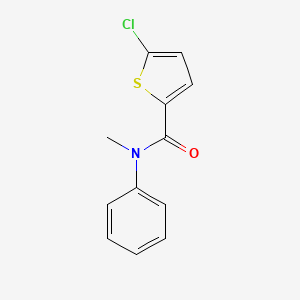
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity among drug users due to its stimulant properties. The chemical structure of 4-Cl-PVP is similar to other cathinones such as alpha-PVP and MDPV, which have been associated with adverse health effects.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the synaptic cleft. The increased levels of dopamine stimulate the reward pathway, which leads to a feeling of euphoria. The prolonged use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one can lead to addiction and other adverse health effects.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a stimulant effect on the central nervous system. It increases the levels of dopamine, norepinephrine, and serotonin in the brain. The increased levels of these neurotransmitters can lead to a feeling of euphoria, increased energy, and alertness. However, the prolonged use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one can lead to adverse health effects such as psychosis, seizures, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its ability to stimulate the central nervous system and its similarity to other cathinones. This makes it a useful tool in studying the effects of cathinones on the brain. However, the limitations of using 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one include its potential for addiction and adverse health effects. The use of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments should be done with caution and under controlled conditions.
Direcciones Futuras
There are several future directions for the study of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One direction is to study its effects on the dopamine transporter and other neurotransmitter systems. Another direction is to study its long-term effects on the brain and behavior. Additionally, more research is needed to understand the mechanisms of addiction and withdrawal associated with 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. Finally, the development of safer and more effective treatments for addiction to 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one and other cathinones is an important area of future research.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to produce a pure product. The purity of the product is important for its use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. The increased levels of dopamine can lead to euphoria and addiction.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGZRBBMOYJWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)










![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)